Benzyl-but-3-ynyl-methyl-amine

Descripción

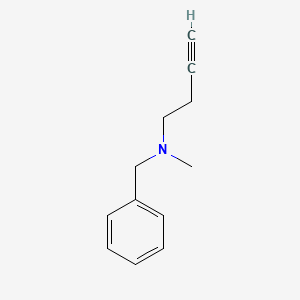

Benzyl-but-3-ynyl-methyl-amine is a tertiary amine featuring three distinct substituents: a benzyl group (C₆H₅CH₂–), a but-3-ynyl group (CH₂–CH₂–C≡CH), and a methyl group (CH₃–). This compound’s structure combines aromatic, alkyne, and alkyl functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Propiedades

IUPAC Name |

N-benzyl-N-methylbut-3-yn-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-4-10-13(2)11-12-8-6-5-7-9-12/h1,5-9H,4,10-11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJSXEQPHWTNCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-but-3-ynyl-methyl-amine typically involves the alkylation of benzylamine with but-3-ynyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an inert atmosphere to prevent oxidation of the alkyne group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Benzyl-but-3-ynyl-methyl-amine undergoes various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of substituted amines or amides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Agents

Benzyl-but-3-ynyl-methyl-amine derivatives have been investigated for their potential as anticancer agents. A study focused on the synthesis of substituted aryl benzylamines as selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer. The synthesized compounds exhibited low nanomolar inhibitory activity, making them promising candidates for further development in cancer therapeutics .

Neuroprotective Effects

Research has also indicated that certain derivatives of this compound may possess neuroprotective properties. These compounds were evaluated for their ability to inhibit neuroinflammation and oxidative stress in neuronal cell models, suggesting potential applications in treating neurodegenerative diseases.

Organic Synthesis

Building Blocks for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Alkylation Reactions : It can be used to introduce alkyl groups into other molecules, enhancing their biological activity.

- Coupling Reactions : The compound can undergo coupling reactions with different electrophiles, facilitating the synthesis of complex organic molecules.

Material Science

Polymer Synthesis

The incorporation of this compound into polymer matrices has been explored for creating functional materials with specific properties. For instance, polymers synthesized with this compound have shown enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

In a detailed study, various derivatives of this compound were synthesized and tested against prostate cancer cell lines. The most potent derivative exhibited an IC50 value of 0.9 μM, demonstrating significant anticancer activity and paving the way for further optimization and clinical evaluation .

Case Study 2: Polymer Development

A research group developed a new class of thermally stable polymers by incorporating this compound into their structure. The resulting materials showed improved mechanical properties compared to traditional polymers, indicating their potential use in high-performance applications .

Mecanismo De Acción

The mechanism of action of Benzyl-but-3-ynyl-methyl-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

Key Observations :

- Molecular Weight : The target compound (173.28 g/mol) is lighter than dibenzyl-but-3-ynyl-amine and N-benzylbut-3-en-1-amine due to fewer bulky substituents.

- Functional Groups : The but-3-ynyl group introduces a reactive triple bond, distinguishing it from but-3-enyl (double bond) or branched alkyl analogues .

Physicochemical Properties

- Boiling Point/Solubility : The benzyl group enhances hydrophobicity, reducing water solubility compared to dimethyl-substituted analogues like (but-3-yn-1-yl)dimethylamine . However, the triple bond may increase polarity slightly compared to fully alkylated amines .

- Basicity : The electron-withdrawing nature of the alkyne group likely reduces basicity relative to alkylamines (e.g., Benzyl(3,3-dimethylbutyl)amine ).

- Reactivity: The but-3-ynyl group enables alkyne-specific reactions (e.g., cycloadditions, Sonogashira coupling), unlike saturated or branched-chain analogues .

Actividad Biológica

Benzyl-but-3-ynyl-methyl-amine is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the alkylation of benzylamine with but-3-ynyl bromide under basic conditions. Key reagents include sodium hydride or potassium tert-butoxide, facilitating nucleophilic substitution reactions. The synthesis typically occurs in an inert atmosphere to prevent oxidation of the alkyne group.

The biological activity of this compound is attributed to its ability to act as a nucleophile and its interactions with specific molecular targets. It may modulate enzyme and receptor activities, influencing various biochemical pathways. This compound's unique combination of benzyl and but-3-ynyl groups contributes to its distinct chemical and biological properties.

1. Antimicrobial Properties

Research has shown that derivatives of benzylamine, including those similar to this compound, exhibit potent antibacterial activity against various strains. For example, compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimal hemolytic activity observed in mammalian erythrocytes .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6l | Pseudomonas aeruginosa | 0.002 |

| 6m | Staphylococcus epidermidis | 0.016 |

2. Neuropharmacological Potential

This compound has been evaluated for its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Compounds with similar structures have shown promising inhibitory activities, suggesting that this compound could contribute to cognitive enhancement by modulating cholinergic signaling .

3. Cytotoxicity Studies

In vitro studies have indicated that certain derivatives can inhibit tubulin polymerization, leading to G2/M-phase arrest in cancer cells, which highlights their potential as anticancer agents. This mechanism suggests that this compound could play a role in cancer therapeutics by disrupting normal microtubule dynamics .

Study on Antibacterial Activity

A study conducted on a series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives revealed significant antibacterial activity against multiple bacterial strains. The most effective derivatives exhibited MIC values ranging from 0.002 to 0.016 µg/mL, indicating strong potential for development as antimicrobial agents .

Neuropharmacological Research

Another research effort focused on the design and synthesis of new benzyl derivatives assessed for their AChE and BuChE inhibitory activities. The results indicated that some compounds displayed IC50 values as low as 5.90 μM for AChE inhibition, underscoring their therapeutic potential in treating neurodegenerative diseases like Alzheimer’s .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.